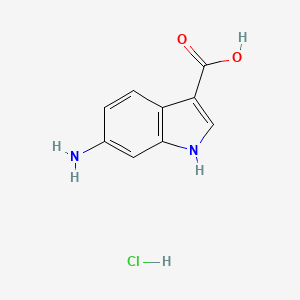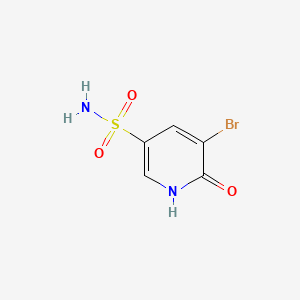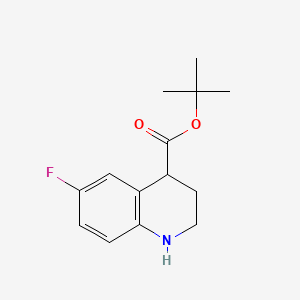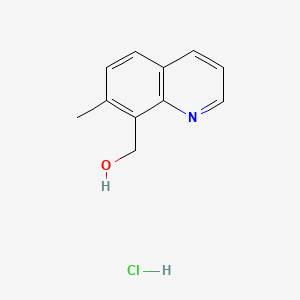
(2-Phenoxyethyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenoxyethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2-phenoxyethyl moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Phenoxyethyl)boronic acid can be synthesized through several methods. One common approach involves the reaction of 2-phenoxyethanol with boron tribromide (BBr3) followed by hydrolysis. Another method includes the use of Grignard reagents, where 2-phenoxyethylmagnesium bromide reacts with trimethyl borate, followed by acidification to yield the boronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Phenoxyethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides and nucleophiles are used under mild conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include phenoxyacetic acid derivatives, phenoxyethanol, and various substituted phenoxyethyl compounds .
Applications De Recherche Scientifique
(2-Phenoxyethyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Phenoxyethyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. The compound can also participate in transmetalation reactions, where it transfers its organic group to a metal catalyst, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 2-Methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Uniqueness
(2-Phenoxyethyl)boronic acid is unique due to its 2-phenoxyethyl group, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness allows it to participate in specific reactions and applications that other boronic acids may not be suitable for .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various fields of science and industry.
Propriétés
Formule moléculaire |
C8H11BO3 |
|---|---|
Poids moléculaire |
165.98 g/mol |
Nom IUPAC |
2-phenoxyethylboronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5,10-11H,6-7H2 |
Clé InChI |
VIHZUFMUQGKBSL-UHFFFAOYSA-N |
SMILES canonique |
B(CCOC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[(1r,4r)-4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl]acetamide](/img/structure/B13460745.png)




![Tert-butyl 3-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]azetidine-1-carboxylate](/img/structure/B13460762.png)

![2-[2-(4-Bromobenzenesulfonyl)ethyl]oxirane](/img/structure/B13460774.png)



![Benzyl 1-cyclobutyl-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13460806.png)
